2-(4-Hydroxybutoxy)benzaldehyde
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Overview
Description
2-(4-Hydroxybutoxy)benzaldehyde is an organic compound with the molecular formula C11H14O3 and a molecular weight of 194.23 g/mol . It is characterized by the presence of a benzaldehyde group substituted with a 4-hydroxybutoxy group. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Hydroxybutoxy)benzaldehyde typically involves the reaction of 4-hydroxybutanol with benzaldehyde under specific conditions. One common method is the Williamson ether synthesis, where 4-hydroxybutanol reacts with benzyl chloride in the presence of a base such as sodium hydroxide to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-(4-Hydroxybutoxy)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include alkyl halides and bases such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: 2-(4-Hydroxybutoxy)benzoic acid.
Reduction: 2-(4-Hydroxybutoxy)benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the substituent used.
Scientific Research Applications
2-(4-Hydroxybutoxy)benzaldehyde is used in various scientific research applications, including:
Chemistry: As a building block in organic synthesis for the preparation of more complex molecules.
Biology: As a probe in biochemical assays to study enzyme activity and protein interactions.
Medicine: Potential use in drug development due to its unique chemical properties.
Industry: Used in the synthesis of polymers and organic electronics.
Mechanism of Action
The mechanism of action of 2-(4-Hydroxybutoxy)benzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to changes in their activity. The hydroxyl group can participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s overall reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxybenzaldehyde: Similar structure but lacks the butoxy group.
2-Hydroxybenzaldehyde: Similar structure but the hydroxyl group is in the ortho position.
3-Hydroxybenzaldehyde: Similar structure but the hydroxyl group is in the meta position.
Uniqueness
2-(4-Hydroxybutoxy)benzaldehyde is unique due to the presence of both a hydroxyl group and a butoxy group, which confer distinct chemical properties and reactivity. This makes it a valuable compound in various research applications where specific functional groups are required .
Properties
IUPAC Name |
2-(4-hydroxybutoxy)benzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c12-7-3-4-8-14-11-6-2-1-5-10(11)9-13/h1-2,5-6,9,12H,3-4,7-8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BESAIRMUSWIMSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)OCCCCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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